3-Acetyltetramic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h9H,2H2,1H3,(H,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWJWQHPYLBZPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CNC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175364 |

Source

|

| Record name | 3-Acetyltetramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113-93-1 |

Source

|

| Record name | 3-Acetyltetramic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyltetramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyltetramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Acetyltetramic acid chemical structure and properties

An In-depth Technical Guide to 3-Acetyltetramic Acid: Structure, Properties, and Applications

Introduction

This compound is a fascinating heterocyclic organic compound belonging to the broader class of tetramic acids, which are derivatives of pyrrolidine-2,4-dione. Its core structure is characterized by this five-membered ring, substituted with an acetyl group at the C-3 position. This seemingly simple molecule is the foundational scaffold for a multitude of naturally occurring secondary metabolites that exhibit a remarkable spectrum of biological activities.[1][2][3] These natural products, isolated from diverse sources like fungi and bacteria, have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1][4]

This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthetic methodologies, and diverse biological functions. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's potential as a lead compound for novel therapeutics and agrochemicals.[4]

Chemical Structure and Physicochemical Properties

The defining feature of this compound is its pyrrolidine-2,4-dione core. The presence of ketone and enol functionalities allows it to exist in several tautomeric forms, a critical aspect influencing its reactivity and biological interactions.[2][5]

Molecular Structure

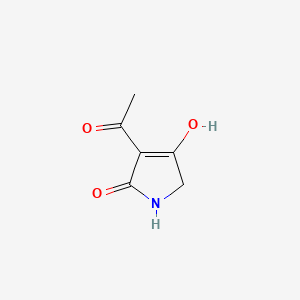

The chemical structure of this compound is presented below. Its systematic IUPAC name is 4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one.[6]

Caption: Chemical Structure of this compound.

Tautomerism

3-Acyltetramic acids exist as a mixture of rapidly interconverting tautomers in solution. The equilibrium between these forms is crucial for their biological activity and is influenced by factors such as the solvent and substituents on the nitrogen atom.[2][5] The primary tautomeric forms involve the endocyclic and exocyclic carbonyl groups and the acidic proton.

Caption: Tautomeric Equilibrium in this compound.

Note: The DOT language has limitations in rendering complex chemical structures. The diagram conceptually illustrates the equilibrium between the less stable keto forms and the more predominant enol forms.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one | [6] |

| CAS Number | 2113-93-1 | [6] |

| Molecular Formula | C₆H₇NO₃ | [6] |

| Molecular Weight | 141.12 g/mol | [6] |

| Appearance | Solid (form may vary) | General Knowledge |

| Solubility | Moderately soluble in polar solvents | [7] |

| pKa | ~4.50 (Predicted) | [4] |

Synthesis and Reactivity

The synthesis of 3-acyltetramic acids is a well-explored area, driven by the desire to access the diverse array of natural products containing this core. Several efficient synthetic strategies have been developed.

Synthetic Methodologies

Two prominent methods for synthesizing the 3-acyltetramic acid scaffold are:

-

Dieckmann-type Cyclization: This classic approach involves the intramolecular cyclization of N-acetoacetyl amino acid esters. It is a robust method for forming the pyrrolidine-2,4-dione ring.

-

Acylation of Tetramic Acid Precursors: A versatile method involves the O-acylation of a pre-formed tetramic acid with a carboxylic acid, followed by a base-mediated acyl migration to the C-3 position.[5] This sequence is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic or stoichiometric amount of 4-dimethylaminopyridine (DMAP).[5] The amount of DMAP can be critical; excess DMAP can induce the acyl migration directly.[5]

-

Meldrum's Acid Route: A more recent, efficient method utilizes the reaction between an amino acid ester and an acyl Meldrum's acid to form a β-ketoamide, which then undergoes a mild intramolecular cyclization to yield the final product.[8] This approach is amenable to parallel synthesis for creating libraries of analogues.[8]

Experimental Protocol: Synthesis via Acyl Meldrum's Acid

This protocol is a generalized representation based on the efficient synthesis described by Li et al. (2022).[8] It offers high yields and mild reaction conditions.

Step 1: Formation of the β-Ketoamide Intermediate

-

To a solution of the desired amino acid ester (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile), add the corresponding acyl Meldrum's acid (1.1 eq).

-

The reaction is typically stirred at room temperature or gentle reflux until completion, monitored by Thin Layer Chromatography (TLC).

-

Causality: Meldrum's acid is a highly acidic cyclic acylal that readily reacts with the amine of the amino acid ester to form the amide bond, creating the linear precursor for cyclization.

Step 2: Intramolecular Cyclization

-

Upon formation of the intermediate, a mild base (e.g., a tertiary amine or potassium carbonate) is added to the reaction mixture.

-

The mixture is stirred, often at reflux, to promote the intramolecular Dieckmann-type condensation.

-

Causality: The base deprotonates the α-carbon of the amino acid ester portion, creating a nucleophile that attacks the ketone of the former acyl group, leading to ring closure and elimination of the Meldrum's acid-derived acetone and CO₂.

Step 3: Work-up and Purification

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is subjected to a standard aqueous work-up (e.g., extraction with ethyl acetate from a mildly acidic aqueous solution).

-

The crude product is then purified using column chromatography on silica gel to yield the pure 3-acyltetramic acid.

Caption: General Workflow for this compound Synthesis.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques. While a specific spectrum for the parent compound is not provided in the search results, the expected data can be inferred from its structure.

| Technique | Expected Observations |

| ¹H NMR | - CH₂ group: A singlet or multiplet around 3.5-4.5 ppm.- NH proton: A broad singlet, chemical shift is solvent-dependent.- Enolic OH: A broad singlet, often downfield (>10 ppm).- Acetyl CH₃: A sharp singlet around 2.0-2.5 ppm. |

| ¹³C NMR | - Amide C=O: Signal around 170-175 ppm.- Enol/Ketone C=O: Signals in the range of 190-205 ppm.- Enolic C=C: Signals between 100-175 ppm.- Acetyl CH₃: Signal around 25-30 ppm. |

| IR Spectroscopy | - O-H stretch: Broad absorption around 3200-3600 cm⁻¹.- N-H stretch: Absorption around 3100-3500 cm⁻¹.- C=O stretches: Strong, distinct absorptions between 1550-1750 cm⁻¹ for the conjugated ketone and amide carbonyls. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 141.04).- Fragmentation: Loss of the acetyl group (M-43) would be a characteristic fragment. |

Biological Activities and Applications

The this compound scaffold is a privileged structure in nature, and compounds containing this motif exhibit a wide array of biological activities.

Spectrum of Activity

-

Antimicrobial Activity: Many 3-acyltetramic acids show potent activity against Gram-positive bacteria, including resistant strains like MRSA, and mycobacteria.[9][10] The mechanism is often linked to their ability to chelate metal ions or act as protonophores, disrupting the proton motive force across bacterial membranes.[9][11]

-

Herbicidal Activity: Certain derivatives have demonstrated significant phytotoxicity.[8] One key mode of action is the inhibition of endogenous abscisic acid synthesis in plants, which disrupts seedling germination and growth.[8] This makes them promising candidates for the development of new herbicides.[8][12]

-

Antiproliferative and Cytotoxic Activity: Some natural analogues have shown cytotoxicity against various human tumor cell lines, suggesting potential applications in oncology.[1]

-

Anti-inflammatory and Antiviral Effects: Derivatives have been reported to possess anti-inflammatory properties and activity against viruses like the H1N1 influenza virus.[1][2][3]

Mode of Action: Protonophore Activity

One of the well-studied mechanisms of action for the antimicrobial effects of some 3-acyltetramic acids is their function as protonophores. They can embed in the bacterial cell membrane and shuttle protons from the exterior to the interior, dissipating the critical proton gradient required for ATP synthesis and other essential cellular processes.[9]

Caption: this compound Derivative as a Proton Shuttle.

Applications in Drug and Agrochemical Development

The versatile structure and potent bioactivities make this compound an attractive starting point for:

-

Lead Optimization: Serving as a scaffold for the synthesis of novel antibiotics, herbicides, and anticancer agents.[13]

-

Prodrug Development: Derivatization of the core structure can improve properties like stability and bioavailability, creating prodrugs that release the active tetramic acid in the target organism.[12]

-

Fragment-Based Discovery: The tetramic acid core can be used as a fragment in screening campaigns to identify new protein targets and develop novel inhibitors.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a cornerstone of a large and diverse family of bioactive natural products. Its unique chemical properties, particularly its tautomerism, and its amenability to efficient chemical synthesis make it a highly valuable scaffold for scientific investigation. The broad spectrum of biological activities, from antimicrobial to herbicidal, underscores its significant potential in the development of new pharmaceuticals and agrochemicals. Continued exploration of the structure-activity relationships and modes of action of its derivatives will undoubtedly pave the way for novel solutions to pressing challenges in human health and agriculture.

References

-

Lansdown, M. G., & Jones, K. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1487-1491. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54678601, this compound. Retrieved from [Link]

-

Klapper, M., Götze, S., Barnett, R., Willing, K., & Stallforth, P. (2018). Bioactivity and Mode of Action of Bacterial Tetramic Acids. ACS Chemical Biology, 13(9), 2635-2641. Available at ResearchGate: [Link]

-

Li, Y., Wang, M., Xu, Y., Wang, G., & Li, Z. (2022). Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. Journal of Agricultural and Food Chemistry, 70(42), 13510-13517. [Link]

-

Royles, B. J. L. (1995). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 95(6), 1981-2001. [Link]

-

De Zutter, N., Ebrahimi, P., Taning, C. N. T., Goeminne, L., Audenaert, K., & Eeckhout, M. (2023). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Agricultural Science & Technology, 3(7), 651-660. [Link]

-

Li, X., Liu, Y., & Zhang, Q. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 114. [Link]

-

Matsuo, K., Kimura, M., Kinuta, T., Takai, N., & Tanaka, K. (1984). Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives. Chemical & Pharmaceutical Bulletin, 32(10), 4197-4204. [Link]

-

ResearchGate. (n.d.). Chemical structure of tetramic acid and selected examples of natural... Retrieved from [Link]

-

Schlessinger, R. H., & Bebernitz, G. R. (1985). A versatile 3-acyltetramic acid reagent. The Journal of Organic Chemistry, 50(8), 1344-1346. [Link]

-

Liu, X., Nong, X., Liang, X., Xu, X., Huang, J., & She, Z. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 20(4), 255. [Link]

-

Liu, X., Nong, X., Liang, X., Xu, X., Huang, J., & She, Z. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. PMC, [Link]

-

LookChem. (n.d.). Cas 503-83-3,Tetramic acid. Retrieved from [Link]

Sources

- 1. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H7NO3 | CID 54678601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 503-83-3: Tetramic acid | CymitQuimica [cymitquimica.com]

- 8. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Natural sources and isolation of 3-Acetyltetramic acid

An In-depth Technical Guide to the Natural Sources and Isolation of 3-Acetyltetramic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its related derivatives represent a structurally diverse class of natural products with a broad spectrum of potent biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2][3] This technical guide provides a comprehensive overview of the natural origins of these valuable compounds, with a primary focus on their microbial producers. It further details the field-proven methodologies for their isolation and purification, offering insights into the rationale behind experimental choices. This document is intended to serve as a practical resource for researchers in natural product chemistry, drug discovery, and biotechnology.

Introduction: The Significance of 3-Acetyltetramic Acids

The tetramic acid moiety, a pyrrolidine-2,4-dione ring system, is a recurring scaffold in a multitude of biologically active secondary metabolites isolated from a wide array of organisms, including bacteria, fungi, and sponges.[1][2][3] Among these, the 3-acyltetramic acids are the most prevalent subclass found in nature.[3][4] These molecules are characterized by an acyl substituent at the C-3 position of the tetramic acid core, which contributes to their structural diversity and biological function.

The biosynthesis of tetramic acids is a fascinating example of convergent evolution in microbial secondary metabolism. In fungi, the carbon backbone is typically assembled by a bimodular megasynthase, a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly line.[5] This pathway culminates in a Dieckmann cyclization to form the characteristic tetramic acid ring.[5] Understanding this biosynthetic origin is crucial for endeavors in strain improvement and synthetic biology to enhance the production of these valuable compounds.

Natural Sources of this compound Derivatives

Fungi, particularly those from marine and deep-sea environments, are prolific producers of this compound and its derivatives.[1][2][3][4][6] These organisms have evolved to produce a remarkable array of bioactive compounds to thrive in competitive and often extreme environments. Several fungal genera have been identified as key sources of these molecules.

Fungal Producers

A summary of prominent fungal genera known to produce this compound derivatives is presented in Table 1.

| Fungal Genus | Environment | Noteworthy Compounds | Reference(s) |

| Penicillium | Deep-Sea | Penicillide, Ravenic acid | [1][7][8] |

| Lecanicillium | Deep-Sea | Lecanicilliumins A–G | [3][4] |

| Colpoma | Terrestrial | Colposetins A–C, Colpomenoic acid A and B | [7] |

| Cladosporium | Deep-Sea | Cladosporiumins I-O | [6] |

| Aspergillus | Marine (Mangrove) | RKB-3884A, 18-OH-RKB-3884A | [9] |

The isolation of novel this compound derivatives from deep-sea fungi underscores the potential of exploring underexplored ecological niches for the discovery of new chemical entities with therapeutic potential.[1][3][4][6]

Isolation and Purification Strategies

The isolation of this compound and its derivatives from microbial cultures is a multi-step process that requires a combination of extraction and chromatographic techniques. The physicochemical properties of these compounds, including their polarity and solubility, guide the selection of appropriate methods. A general workflow for the isolation process is depicted in Figure 1.

Figure 1. A generalized workflow for the isolation and purification of this compound derivatives from fungal cultures.

Fermentation and Extraction

The production of this compound derivatives is initiated by the cultivation of the producing fungal strain in a suitable liquid medium. The composition of the culture medium, including carbon and nitrogen sources, can significantly influence the yield of the target compounds.

Step-by-Step Extraction Protocol:

-

Harvesting: After an appropriate incubation period (typically several days to weeks), the fungal culture is harvested. The mycelia and the culture broth are often separated by filtration.

-

Extraction: Both the mycelia and the culture broth are extracted with organic solvents to recover the secondary metabolites. Common solvents for this purpose include ethyl acetate, methanol, and acetone.[1][7] The choice of solvent is dictated by the polarity of the target compounds.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various metabolites, is then subjected to a series of chromatographic steps to isolate the desired this compound derivatives.

3.2.1. Primary Chromatography

The initial chromatographic separation is typically performed using normal-phase or size-exclusion chromatography.

-

Silica Gel Column Chromatography: This technique separates compounds based on their polarity. A step gradient of solvents with increasing polarity (e.g., a mixture of dichloromethane and methanol) is commonly used to elute the compounds.[1]

-

Sephadex LH-20 Column Chromatography: This method separates molecules based on their size and is also effective for removing pigments and other impurities. Methanol is a common eluent for this step.[1]

3.2.2. Secondary and Final Purification

The fractions obtained from the primary chromatography are further purified using reversed-phase chromatography, which separates compounds based on their hydrophobicity.

-

Reversed-Phase C18 Medium Pressure Liquid Chromatography (MPLC): This is a widely used technique for the semi-preparative separation of natural products. A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is employed as the mobile phase.[1][4]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): This is the final step in the purification process to obtain highly pure compounds. Isocratic or gradient elution with a reversed-phase column (e.g., C18) is typically used.[1][4][7] The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[1]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR experiments are essential for elucidating the carbon skeleton and the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular formula of the compound.

-

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[1]

Conclusion and Future Perspectives

This compound and its derivatives remain a promising class of natural products for drug discovery and development. The continued exploration of unique microbial habitats, coupled with advances in fermentation, isolation, and analytical techniques, will undoubtedly lead to the discovery of new members of this important class of compounds. Furthermore, a deeper understanding of their biosynthetic pathways will open up new avenues for their production through metabolic engineering and synthetic biology approaches. This guide provides a solid foundation for researchers to embark on or advance their work in this exciting field.

References

-

Chen, M., et al. (2021). New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation. Frontiers in Microbiology, 12, 748970. [Link]

-

Harrison, P. H. M., & Olesen, S. G. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1487-1491. [Link]

-

Luo, M., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 20(4), 259. [Link]

-

Aghcheh, G. K., et al. (2021). Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372. Molecules, 26(11), 3331. [Link]

-

Jiang, Y., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 114. [Link]

-

Wang, J., et al. (2018). Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008. Marine Drugs, 16(11), 448. [Link]

-

Luo, M., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 20(4), 259. [Link]

-

Mo, X., & Gulder, T. A. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports, 38(11), 2097-2108. [Link]

-

Jiang, Y., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 114. [Link]

-

Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3641-3707. [Link]

-

Ju, J., et al. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. RSC Advances, 4(94), 50566-50593. [Link]

-

Jeong, Y. C., & Moloney, M. G. (2009). Biologically active natural products containing a tetramic acid core, or a derivative. Tetrahedron, 65(40), 8347-8358. [Link]

-

Wingen, S., et al. (2014). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. ChemistryOpen, 3(4), 146-153. [Link]

-

Chen, M., et al. (2021). New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation. Frontiers in Microbiology, 12, 748970. [Link]

-

Kaufmann, G. F., et al. (2005). Representative natural products containing a tetramic acid motif... Proceedings of the National Academy of Sciences, 102(37), 13081-13086. [Link]

-

Robinson, M., Riov, J., & Sharon, A. (1998). Indole-3-Acetic Acid Biosynthesis in Colletotrichum gloeosporioides f. sp. aeschynomene. Applied and Environmental Microbiology, 64(12), 5030-5032. [Link]

-

Capon, R. J., et al. (2002). Ravenic acid, a new tetramic acid isolated from a cultured microfungus, Penicillium sp. Journal of Natural Products, 65(9), 1360-1362. [Link]

Sources

- 1. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008 | MDPI [mdpi.com]

- 7. Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ravenic acid, a new tetramic acid isolated from a cultured microfungus, Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms [mdpi.com]

The Diverse Biological Landscape of 3-Acetyltetramic Acid Compounds: A Technical Guide for Drug Discovery and Development

Introduction

The 3-acetyltetramic acid scaffold, a core structural motif found in a plethora of natural and synthetic compounds, has emerged as a privileged platform in the quest for novel therapeutic agents. These compounds, characterized by a pyrrolidine-2,4-dione ring bearing a C3-acetyl group, exhibit an impressively broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted bioactivities of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into their antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and herbicidal properties, elucidating their mechanisms of action, outlining detailed experimental protocols for their evaluation, and exploring the critical structure-activity relationships that govern their potency and selectivity.

Antibacterial Activity: Disrupting Bacterial Defenses

This compound derivatives have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria.[1][2] This activity is often linked to their ability to disrupt fundamental cellular processes.

Mechanism of Action: Protonophores and Beyond

A primary mechanism underlying the antibacterial action of certain this compound derivatives is their function as protonophores. These lipophilic molecules can insert into the bacterial cell membrane and shuttle protons across it, dissipating the proton motive force (PMF). The PMF is crucial for essential cellular functions, including ATP synthesis, nutrient transport, and flagellar motility. Its disruption leads to a catastrophic failure of cellular bioenergetics and ultimately, cell death.[3]

Beyond their protonophoric activity, some derivatives have been shown to inhibit key bacterial enzymes. For instance, certain 3-acyltetramic acids have been found to target undecaprenyl pyrophosphate synthase (UPPS) and RNA polymerase (RNAP), both of which are essential for bacterial survival.[1]

Figure 1: Antibacterial mechanisms of this compound derivatives.

Structure-Activity Relationship (SAR)

The antibacterial potency of this compound derivatives is significantly influenced by their structural features. Key SAR observations include:

-

N-Substitution: The nature of the substituent on the nitrogen atom of the tetramic acid ring plays a crucial role. N-alkylation has been shown to be favorable for activity against Gram-positive pathogens.[2]

-

3-Acyl Chain: The length and nature of the 3-acyl chain are critical. Lipophilicity of this chain often correlates with enhanced activity, likely facilitating membrane insertion.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound derivative)

-

Bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in MHB directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antifungal Activity: Targeting Fungal Pathogens

Several this compound derivatives have demonstrated promising activity against a range of fungal pathogens, making them attractive candidates for the development of new antifungal drugs.

Structure-Activity Relationship (SAR)

The antifungal activity of these compounds is also closely tied to their chemical structure. For instance, in a series of penicillenols, the saturation of the hydrocarbon chain and the configuration of specific double bonds were found to significantly affect their antifungal potency.[4]

Experimental Protocol: Antifungal Susceptibility Testing

Similar to antibacterial testing, the broth microdilution method is a standard for determining the antifungal susceptibility of yeast and filamentous fungi.

Materials:

-

Test compound

-

Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Serial Dilutions: Perform serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Controls: Include a drug-free growth control and a medium-only sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

Determine MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.

Antiviral Activity: A Nascent but Promising Frontier

The exploration of this compound derivatives as antiviral agents is a more recent area of investigation, but early studies have yielded encouraging results against various viruses, including influenza and herpes simplex virus (HSV-1).[4]

Mechanism of Action

The precise antiviral mechanisms of most this compound derivatives are still under investigation. However, some compounds have been shown to interfere with viral replication.[5] Potential targets could include viral enzymes essential for replication or host cell factors that the virus hijacks for its life cycle.

Figure 2: Potential antiviral mechanism of this compound derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a classic and reliable method to quantify the effect of an antiviral compound on infectious virus particles.

Materials:

-

Test compound

-

Virus stock

-

Susceptible host cell line (e.g., Vero cells for HSV-1)

-

Cell culture medium

-

Overlay medium (containing, for example, carboxymethylcellulose or agarose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the virus stock to a concentration that will produce a countable number of plaques.

-

Infection: Infect the cell monolayers with the virus in the presence of varying concentrations of the test compound.

-

Overlay: After an adsorption period, remove the virus/compound inoculum and add the overlay medium to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.

-

Calculate Inhibition: Determine the concentration of the compound that reduces the number of plaques by 50% (IC50).

Anticancer Activity: Inducing Cell Death in Malignant Cells

A significant body of research has highlighted the cytotoxic effects of this compound derivatives against a variety of cancer cell lines.[4]

Mechanism of Action

The anticancer mechanisms of these compounds are diverse and can involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive cancer cell proliferation and survival. Some derivatives have been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis, and to inhibit matrix metalloproteinases (MMPs) involved in cancer cell metastasis.[4] Additionally, some compounds can induce apoptosis through the p53/Bax/Bcl-2 pathway.[4]

Figure 3: Anticancer mechanisms of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Test compound

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

-

Calculate Viability: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated.

Anti-inflammatory Activity: Modulating the Immune Response

Certain this compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7]

Mechanism of Action: NF-κB Inhibition

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Some this compound derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.[8]

Figure 4: Anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocol: NF-κB Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

-

Test compound

-

Cell line (e.g., RAW 264.7 macrophages)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

LPS (lipopolysaccharide)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid.

-

Compound Treatment: Pre-treat the transfected cells with various concentrations of the test compound.

-

Stimulation: Stimulate the cells with LPS to activate the NF-κB pathway.

-

Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Herbicidal Activity: A Potential for Crop Protection

Some this compound derivatives have demonstrated phytotoxic effects, suggesting their potential application as herbicides.[9][10][11]

Mechanism of Action

The herbicidal mechanism of these compounds can involve the inhibition of essential plant enzymes. For example, some derivatives have been found to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[12]

Experimental Protocol: Seed Germination and Seedling Growth Assay

This simple bioassay provides a preliminary assessment of the herbicidal activity of a compound.

Materials:

-

Test compound

-

Seeds of a model plant (e.g., cress, lettuce)

-

Petri dishes

-

Filter paper

Procedure:

-

Prepare Test Solutions: Prepare a range of concentrations of the test compound in water or a suitable solvent.

-

Assay Setup: Place a filter paper in each Petri dish and moisten it with a specific volume of the test solution or a control solution (water or solvent).

-

Seed Placement: Place a defined number of seeds on the moist filter paper in each dish.

-

Incubation: Incubate the Petri dishes in a controlled environment (light and temperature) for a set period (e.g., 3-7 days).

-

Evaluation: Measure the percentage of seed germination, and the root and shoot length of the seedlings. Inhibition of these parameters compared to the control indicates herbicidal activity.

Conclusion

The this compound scaffold represents a remarkably versatile platform for the discovery of new bioactive molecules. The diverse range of biological activities, from antibacterial to anticancer and herbicidal, underscores the immense potential of this compound class. This guide has provided a comprehensive overview of their biological activity spectrum, delved into their mechanisms of action, and presented detailed protocols for their in vitro evaluation. By understanding the intricate structure-activity relationships and the underlying molecular mechanisms, researchers and drug development professionals can more effectively design and synthesize novel this compound derivatives with enhanced potency, selectivity, and therapeutic potential. The continued exploration of this fascinating class of compounds holds great promise for addressing unmet needs in medicine and agriculture.

References

- A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones. [URL not available]

-

Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. [Link]

-

Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC. [Link]

-

Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. [Link]

-

Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. [Link]

-

Synthesis and antibacterial activity of monocyclic 3-carboxamide tetramic acids. [Link]

-

Inhibition of replication and cytopathic effect of human T cell lymphotropic virus type III/lymphadenopathy-associated virus by 3'-azido-3'-deoxythymidine in vitro. [Link]

-

New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]

-

Highlight report: Cell type selection for toxicity testing. [Link]

-

HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation. [Link]

-

Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. [Link]

-

Structure–activity relationships for a new family of sulfonylurea herbicides. [Link]

-

Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. [Link]

-

Cell lines used in the cytotoxicity assay. [Link]

-

The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. [Link]

-

A review: Mechanism of action of antiviral drugs. [Link]

-

Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway. [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. [Link]

-

Cytotoxicity of compounds 1–15 towards confluent cultures of three human cell lines. [Link]

-

Asiatic acid in anticancer effects: emerging roles and mechanisms. [Link]

-

Molecular mechanism of palmitic acid and its derivatives in tumor progression. [Link]

-

New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. [Link]

-

N-substituted this compound Derivatives as Antibacterial Agents. [Link]

-

Antiviral Drugs Mechanisms of Action, Animation. [Link]

-

Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. [Link]

-

Mechanisms of action of antiviral drugs. [Link]

-

The resolution of inflammation: Anti-inflammatory roles for NF-κB. [Link]

-

Inhibitory effects of antiviral compounds on respiratory syncytial virus replication in vitro. [Link]

-

The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. [Link]

-

Replication and Expression Strategies of Viruses. [Link]

-

In vitro effect of acyclovir and other antiherpetic compounds on the replication of channel catfish virus. [Link]

Sources

- 1. A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-substituted this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of replication and cytopathic effect of human T cell lymphotropic virus type III/lymphadenopathy-associated virus by 3'-azido-3'-deoxythymidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The 3-Acetyltetramic Acid Core - A Privileged Scaffold in Nature

An In-Depth Technical Guide to the 3-Acetyltetramic Acid Core in Natural Product Synthesis

The this compound, a derivative of pyrrolidine-2,4-dione, represents a core structural motif found in a vast and diverse array of natural products isolated from terrestrial and marine sources, including fungi, bacteria, and sponges.[1][2] These molecules, often characterized by a chiral center at the C-5 position derived from an amino acid precursor, exhibit a remarkable spectrum of potent biological activities, including antibiotic, antiviral, antifungal, antitumor, and anti-inflammatory properties.[3] This inherent bioactivity has rendered the tetramic acid scaffold a "privileged structure" in medicinal chemistry and a compelling target for synthetic chemists.

This guide provides a comprehensive overview of the this compound core for researchers and drug development professionals. We will explore its natural biosynthesis, delve into key chemical synthesis strategies with detailed protocols, and summarize the biological significance of natural products containing this versatile scaffold.

Part 1: The Biosynthetic Blueprint - Nature's Assembly Line

In nature, the synthesis of the this compound core is a feat of elegant enzymatic machinery, typically orchestrated by hybrid multimodular enzymes known as Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) systems.[1] These enzymatic assembly lines seamlessly integrate two major biosynthetic pathways to construct the final molecule.

The process begins with the PKS portion, which iteratively adds two-carbon units (derived from malonyl-CoA or its derivatives) to build a linear polyketide chain. This chain is then passed to the NRPS module. The NRPS machinery specifically recognizes and activates an amino acid (e.g., L-leucine, L-proline), which is then covalently linked to the polyketide chain.

The final and defining step is an intramolecular cyclization of the linear intermediate. This reaction, a biological equivalent of the Dieckmann condensation, is typically catalyzed by a terminal thioesterase (TE) or a specialized Dieckmann cyclase (DKC) domain.[1][4] The enzyme facilitates the nucleophilic attack of the α-carbon of the polyketide portion onto the amino acid's carbonyl group, leading to the formation of the five-membered pyrrolidine-2,4-dione ring and the release of the final product from the enzyme.

Caption: Generalized biosynthetic pathway for the this compound core via a PKS-NRPS hybrid system.

Part 2: The Chemical Synthesis - Benchtop Strategies and Protocols

While biosynthesis provides the natural blueprint, chemical synthesis offers the means to produce these molecules in the lab, enabling the creation of analogues for structure-activity relationship (SAR) studies. The intramolecular Dieckmann condensation is a cornerstone of many synthetic approaches to the tetramic acid core.[5][6][7]

Core Strategy: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester using a strong base to form a β-keto ester.[6][8] In the context of tetramic acid synthesis, the starting material is typically an N-acyl-α-amino acid ester. The base abstracts a proton from the α-carbon of the N-acyl group, generating an enolate that attacks the ester carbonyl of the amino acid moiety, forming the five-membered ring.

Causality in Reagent Selection:

-

Base: A strong, non-nucleophilic base is critical. Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.[5][8] The base must be strong enough to deprotonate the α-carbon of the acyl group to initiate the cyclization, but a bulky base like KOtBu can help minimize competing intermolecular reactions.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or toluene are preferred.[8][9] This prevents the base from being quenched by protic sources and avoids potential side reactions with the solvent.

-

Temperature: Reactions are often run at low temperatures and gradually warmed to room temperature to control the reaction rate and minimize side products, including potential racemization at the C-5 position.[10][11]

Caption: A generalized workflow for the synthesis of 3-acyltetramic acids via Dieckmann condensation.

Experimental Protocol: Synthesis of a 3-Acyltetramic Acid via Dieckmann Cyclization

This protocol is a generalized procedure based on common literature methods.[5][10] Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a 5-substituted-3-acyltetramic acid from an N-acetoacetyl amino acid ethyl ester.

Materials:

-

N-acetoacetyl-L-(amino acid)-ethyl ester (1.0 equiv)

-

Potassium tert-butoxide (KOtBu) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add the N-acetoacetyl-L-(amino acid)-ethyl ester (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature helps to control the exothermicity of the reaction and minimize side product formation.

-

Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 equiv) in anhydrous THF to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of 1 M HCl until the pH is acidic (~pH 3-4). Rationale: The acidic workup protonates the resulting enolate to yield the final keto-enol tautomers of the tetramic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-acyltetramic acid.

Part 3: Biological Activity & Applications in Drug Discovery

Natural products containing the this compound core are a treasure trove of biological activity, making them highly relevant to drug discovery programs.[2] Their mechanisms of action are varied, often involving enzyme inhibition or disruption of cellular processes. The diversity of substituents at the C-3 and C-5 positions, as well as on the ring nitrogen, leads to a wide range of biological targets.[2][12]

| Natural Product Example | Source Organism (Typical) | Key Biological Activities | Citation(s) |

| Tenuazonic Acid | Alternaria alternata (Fungus) | Antiviral, Antitumor, Phytotoxic | [13] |

| Equisetin | Fusarium equiseti (Fungus) | Antibiotic (Gram-positive bacteria), Anti-HIV, Phytotoxic | [12] |

| Tirandamycin | Streptomyces sp. (Bacteria) | Antibiotic (inhibits RNA polymerase), Antiparasitic | [12][14] |

| Cladosporiumin D | Cladosporium sp. (Fungus) | Moderate Anti-inflammatory | [15] |

| Penicillenols | Penicillium sp. (Fungus) | Anticancer, Antibacterial | [4][12] |

| Spirotetramat | (Synthetic Derivative) | Insecticide (Lipid biosynthesis inhibitor) | [16][17] |

The development of the commercial insecticide spirotetramat, a synthetic analogue, highlights the potential of using the tetramic acid core as a scaffold for developing new agrochemicals and pharmaceuticals.[16] By understanding the native biosynthetic pathways and mastering chemical synthesis, researchers can generate novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

The this compound core is a structurally fascinating and biologically significant motif. Nature's PKS-NRPS assembly lines provide an efficient route to its construction, while chemical methods, particularly the Dieckmann condensation, grant access to this scaffold in the laboratory. The broad range of potent bioactivities associated with these compounds ensures their continued importance in natural product synthesis and medicinal chemistry. Future research will likely focus on elucidating novel biosynthetic gene clusters, developing more efficient and stereoselective synthetic routes, and leveraging this privileged scaffold to design next-generation therapeutics and agrochemicals.

References

-

Spatz, J. H., et al. (2009). Tetramic acid derivatives via Ugi–Dieckmann-reaction. Tetrahedron Letters, 50(15), 1705-1707. Available from: [Link]

-

Hassan, G. S., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Farmaco, 46(10), 1179-93. Available from: [Link]

-

Hassan, G. S., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-7. Available from: [Link]

-

Lacey, H. D., et al. (1972). Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2595-2598. Available from: [Link]

-

Gullón, M., et al. (2024). Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Green Chemistry. Available from: [Link]

-

Lacey, H. D., et al. (1972). Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2595-2598. Available from: [Link]

-

Mo, X., & Gulder, T. A. M. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports. Available from: [Link]

-

Mo, X., & Gulder, T. A. M. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports, 38(5), 935-959. Available from: [Link]

-

Kumar, A., et al. (2012). An efficient synthesis of tetramic acid derivatives with extended conjugation from L-Ascorbic Acid. Chemistry Central Journal, 6(1), 1-8. Available from: [Link]

-

Gullón, M., et al. (2024). Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Green Chemistry. Available from: [Link]

-

Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3549-3596. Available from: [Link]

-

De Witte, B., et al. (2024). Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. ACS Omega. Available from: [Link]

-

Krchňák, V., et al. (2020). Traceless Solid-Phase Synthesis of Ketones via Acid-Labile Enol Ethers: Application in the Synthesis of Natural Products and Derivatives. Molecules, 25(21), 5133. Available from: [Link]

-

Kim, H., et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1367-1374. Available from: [Link]

-

Al-Said, M., et al. (1998). Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. Journal of the Chemical Society, Perkin Transactions 1, (22), 3625-3630. Available from: [Link]

-

Kumar, M., et al. (2018). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. ChemistrySelect, 3(44), 12483-12487. Available from: [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from: [Link]

-

Ju, J., et al. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. Natural Product Reports, 31(7), 897-935. Available from: [Link]

-

Jones, R. C. F., & Sumaria, S. (1978). A versatile 3-acyltetramic acid reagent. Tetrahedron Letters, 19(34), 3173-3174. Available from: [Link]

-

Bai, W. J., et al. (2016). Recent Advances in the Total Synthesis of Tetramic Acid-Containing Natural Products. Journal of Chemistry, 2016, 1-19. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from: [Link]

-

Wang, C., et al. (2024). Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. Natural Product Reports. Available from: [Link]

-

Song, B., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 130. Available from: [Link]

-

Chen, G. D., et al. (2023). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Journal of Fungi, 9(7), 748. Available from: [Link]

-

Keri, R. S., et al. (2015). Metal-Catalyzed and Metal-Mediated Approaches to the Synthesis and Functionalization of Tetramic Acids. Current Organic Chemistry, 19(18), 1788-1811. Available from: [Link]

-

Song, B., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 130. Available from: [Link]

-

Chen, L., et al. (2021). Unraveling the biosynthesis of penicillenols by genome mining polyketide synthase and nonribosomal peptide synthetase gene clusters in Penicillium citrinum. Organic & Biomolecular Chemistry, 19(38), 8349-8356. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03085D [pubs.rsc.org]

- 10. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An efficient synthesis of tetramic acid derivatives with extended conjugation from L-Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Discovery and History of 3-Acyltetramic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-acyltetramic acids, a prominent class of natural products, feature a distinctive pyrrolidine-2,4-dione core acylated at the C3 position. First identified as microbial secondary metabolites, these compounds have since been isolated from a vast array of terrestrial and marine organisms, including fungi, bacteria, and sponges.[1] Their rich chemical diversity is matched by a broad spectrum of potent biological activities, encompassing antibacterial, antiviral, antitumoral, herbicidal, and enzyme-inhibitory properties.[2][3] This guide provides an in-depth exploration of the discovery and history of 3-acyltetramic acids, detailing their isolation, structure elucidation, biosynthesis, and the evolution of synthetic strategies. By examining the causality behind experimental choices and citing key mechanistic claims, this document serves as an authoritative resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction: The Emergence of a Privileged Scaffold

Natural products have long been a cornerstone of drug discovery, providing complex and biologically active scaffolds that have inspired the development of numerous therapeutics.[4] Among these, the tetramic acid motif, and specifically its 3-acylated derivatives, has garnered significant attention for its intriguing chemical architecture and pronounced biological activities. These compounds are characterized by a five-membered lactam ring, the pyrrolidine-2,4-dione, which is N-substituted and features an acyl group at the C3 position. The structural diversity within this class arises from variations in the N-substituent, the C5-substituent, and the nature of the C3-acyl chain.[1]

The journey of 3-acyltetramic acids from their initial discovery in microorganisms to their current status as promising lead compounds in various therapeutic areas is a testament to the power of natural product research. This guide will trace this historical path, offering insights into the key scientific milestones that have shaped our understanding of this fascinating class of molecules.

Discovery and Isolation from Natural Sources

The story of 3-acyltetramic acids begins with their isolation from microbial sources. These compounds are secondary metabolites, produced by a wide range of organisms, often as part of their chemical defense or signaling mechanisms.

Fungal Origins

Fungi have proven to be a prolific source of 3-acyltetramic acids. One of the earliest discovered members of the 3-decalinoyltetramic acid family from fungi was equisetin, isolated from Fusarium species.[5] Since then, a plethora of other derivatives have been identified from various fungal genera. For instance, submerged mycelial cultures of the ascomycete Colpoma quercinum were found to produce several previously undescribed tetramic acids, including colposetins A–C and colpomenoic acids A and B.[5] Similarly, the deep-sea-derived fungus Lecanicillium fusisporum yielded a series of new 3-acyl tetramic acid derivatives.[6]

Bacterial Sources

Bacteria, particularly actinomycetes and Pseudomonas species, are also significant producers of 3-acyltetramic acids. The tirandamycins, a subgroup of 3-dienoyltetramic acid antibiotics, were isolated from Streptomyces and exhibit broad biological activities, including the inhibition of bacterial RNA polymerase.[1] More recently, 3-acyltetramic acids have been identified as quorum sensing signals in Pseudomonas aeruginosa, highlighting their role in bacterial communication and competition.[7]

Marine Environments: A Rich Reservoir

The exploration of marine ecosystems has unveiled a vast chemical diversity of natural products, and 3-acyltetramic acids are no exception. Marine-derived microorganisms, including fungi, actinobacteria, and cyanobacteria, have become a significant repository of novel tetramic acids.[8][9] These marine natural products often possess unique structural features and potent bioactivities, reflecting the distinct evolutionary pressures of their environment.

Isolation and Structure Elucidation: A Methodological Perspective

The isolation of 3-acyltetramic acids from natural sources typically involves a series of chromatographic techniques. A general workflow is outlined below:

Experimental Protocol: Isolation of 3-Acyltetramic Acids from Fungal Culture

-

Cultivation: The fungal strain is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate or methanol, to obtain a crude extract.

-

Partitioning: The crude extract is often subjected to liquid-liquid partitioning (e.g., between methanol/water and n-heptane) to remove highly lipophilic components.[5]

-

Chromatographic Purification: The resulting extract is purified using a combination of chromatographic methods, including:

-

Column Chromatography: Often using silica gel or reversed-phase materials (e.g., C18) for initial fractionation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Utilized for the final purification of individual compounds.[5]

-

-

Structure Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments to establish the connectivity and stereochemistry of the molecule.[5][10]

-

Circular Dichroism (CD) Spectroscopy: Can be used to determine the absolute configuration by comparing experimental data with known compounds or theoretical calculations.[10]

-

Chemical Structure and Tautomerism

A key feature of 3-acyltetramic acids is their existence as a mixture of tautomers in solution. The pyrrolidine-2,4-dione ring can undergo keto-enol tautomerism, and the C3-acyl group can also exist in enol forms. This results in a complex equilibrium between several tautomeric structures. The predominant tautomeric form is often the exo-enol, where a double bond is formed between C3 and the acyl carbon.[6] The tautomeric equilibrium is influenced by factors such as the nature of the substituents on the nitrogen and the 3-acyl group, as well as the solvent.[11]

A Spectrum of Biological Activities and Mechanisms of Action

The significant interest in 3-acyltetramic acids within the scientific community is largely driven by their diverse and potent biological activities.

Antibacterial Activity

Many 3-acyltetramic acids exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[10][12] Their mechanisms of action can be varied. Some, like the tirandamycins, inhibit bacterial RNA polymerase.[1] Others have been shown to target undecaprenyl pyrophosphate synthase (UPPS), an enzyme involved in cell wall biosynthesis.[12] Certain 3-acyltetramic acids derived from quorum sensing signals in P. aeruginosa have been found to dissipate both the membrane potential and pH gradient of Gram-positive bacteria, leading to cell death.[7]

Table 1: Antibacterial Activity of Selected 3-Acyltetramic Acids

| Compound | Source Organism | Target Bacteria | MIC (µg/mL) | Mechanism of Action | Reference |

| Tirandamycin A | Streptomyces sp. | Enterococcus faecalis (VRE) | 2.25 µM | RNA Polymerase Inhibition | [1] |

| Ascosetin | Ascomycete | Staphylococcus aureus (MRSA) | 2-16 | Non-specific inhibition of DNA, RNA, protein, and lipid synthesis | [10] |

| C12-TA | Pseudomonas aeruginosa | Bacillus cereus | EC50 = 61.6 ± 8.7 μM | Dissipation of membrane potential and pH gradient | [7] |

Antiviral and Antitumoral Activities

Beyond their antibacterial properties, certain 3-acyltetramic acids have demonstrated antiviral and antitumoral activities. For example, RKB-3884A, a 3-oligoenoyltetramic acid from a mangrove-derived fungus, showed potent inhibition of the H1N1 influenza virus.[1] The diverse structures within this class offer a promising avenue for the discovery of new antiviral and anticancer agents.

Herbicidal Activity

Recent research has highlighted the potential of 3-acyltetramic acids as novel herbicides.[13][14] These compounds can induce rapid cell death in plants upon contact.[2] Some have been shown to inhibit photosystem II, a key component of the photosynthetic machinery.[15] Others may act by inhibiting the synthesis of endogenous abscisic acid, a plant hormone that regulates germination and growth.[14] The development of proherbicides, which are converted to the active compound within the plant, is an active area of research to improve their efficacy.[16][17][18]

Enzyme Inhibition

The 3-acyltetramic acid scaffold has been identified as a versatile inhibitor of various enzymes. For instance, a series of these compounds were developed as inhibitors of human kallikreins 5 and 7, which are involved in skin desquamation.[3] Others have been found to inhibit mitochondrial FₒF₁-ATP synthase and complex III, key components of the oxidative phosphorylation pathway.[19] This inhibitory activity against a range of enzymes underscores the potential of 3-acyltetramic acids as tool compounds for chemical biology and as starting points for drug design.

The Evolution of Synthetic Strategies

The intriguing biological activities and complex structures of 3-acyltetramic acids have made them attractive targets for chemical synthesis. Over the years, a variety of synthetic approaches have been developed.

Solution-Phase Synthesis

Early synthetic efforts focused on solution-phase methodologies. A common strategy involves the O-acylation of a tetramic acid precursor, followed by an acyl migration to the C3 position.[11][20] This rearrangement can be promoted by bases such as 4-dimethylaminopyridine (DMAP).[21] Another powerful approach is the Dieckmann condensation of an N-acylated amino acid ester, which allows for the stereoselective synthesis of the tetramic acid core.

Solid-Phase Synthesis for Library Generation

To facilitate the rapid generation of diverse libraries of 3-acyltetramic acids for structure-activity relationship (SAR) studies, solid-phase synthesis methods have been developed.[22] In this approach, an amino acid is attached to a solid support, followed by a series of reactions to build the 3-acyltetramic acid scaffold. A key step is often a cyclization-cleavage strategy, where the Dieckmann condensation simultaneously forms the tetramic acid ring and releases the product from the resin.[22]

Diagram 1: General Workflow for Solid-Phase Synthesis of 3-Acyltetramic Acids

Caption: A streamlined solid-phase synthesis workflow for generating 3-acyltetramic acid libraries.

Chemoenzymatic Synthesis: Harnessing Nature's Catalysts

More recently, chemoenzymatic approaches have emerged as a powerful strategy for the synthesis of 3-acyltetramic acids and other complex natural products.[23][24][25] These methods combine the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis. For example, enzymes involved in the biosynthesis of these compounds can be used to construct the core scaffold or introduce specific functional groups with high stereocontrol. This approach offers a more sustainable and often more efficient alternative to purely chemical syntheses.

Biosynthesis: Nature's Synthetic Blueprint

The biosynthesis of 3-acyltetramic acids is a fascinating example of the intricate molecular machinery that has evolved in microorganisms. In most cases, these compounds are derived from hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways.[26]

Diagram 2: Simplified Biosynthetic Pathway of 3-Acyltetramic Acids

Caption: A conceptual overview of the hybrid PKS-NRPS biosynthetic pathway leading to 3-acyltetramic acids.

The PKS module is responsible for constructing the polyketide chain that will become the C3-acyl group, while the NRPS module incorporates an amino acid that forms the pyrrolidine-2,4-dione core. The final cyclization to form the tetramic acid ring is a key step in the pathway. Understanding these biosynthetic pathways not only provides insights into the natural production of these compounds but also opens up opportunities for biosynthetic engineering to create novel analogs.

Conclusion and Future Perspectives

From their humble beginnings as microbial metabolites, 3-acyltetramic acids have emerged as a major class of natural products with immense potential in medicine and agriculture. Their rich history of discovery, coupled with a deep and growing understanding of their chemistry, biology, and biosynthesis, has paved the way for exciting future developments. The continued exploration of biodiversity, particularly in underexplored environments like the deep sea, will undoubtedly lead to the discovery of new and even more potent 3-acyltetramic acid derivatives. Furthermore, advances in synthetic chemistry, including chemoenzymatic and biosynthetic engineering approaches, will enable the creation of tailored analogs with improved therapeutic or agrochemical properties. As we continue to unravel the complexities of this remarkable class of molecules, the future of 3-acyltetramic acids in drug discovery and beyond looks exceptionally bright.

References

-

Synthesis of and Tautomerism in 3-Acyltetramic Acids. The Journal of Organic Chemistry. [Link][20][21]

-

Synthesis of and tautomerism in 3-acyltetramic acids. PubMed. [Link][11]

-